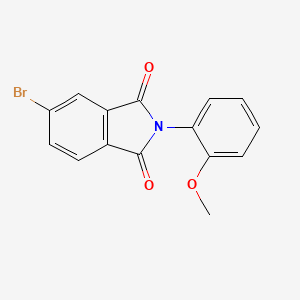

5-Bromo-2-(2-methoxyphenyl)isoindoline-1,3-dione

Description

5-Bromo-2-(2-methoxyphenyl)isoindoline-1,3-dione is a halogenated isoindoline-1,3-dione derivative characterized by a bromine atom at the 5-position of the isoindoline ring and a 2-methoxyphenyl substituent at the 2-position. This compound belongs to the phthalimide family, which is renowned for its diverse pharmacological applications, including antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

CAS No. |

82104-70-9 |

|---|---|

Molecular Formula |

C15H10BrNO3 |

Molecular Weight |

332.15 g/mol |

IUPAC Name |

5-bromo-2-(2-methoxyphenyl)isoindole-1,3-dione |

InChI |

InChI=1S/C15H10BrNO3/c1-20-13-5-3-2-4-12(13)17-14(18)10-7-6-9(16)8-11(10)15(17)19/h2-8H,1H3 |

InChI Key |

PCGSULTUKJBSRD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Bromo-2-(2-methoxyphenyl)isoindoline-1,3-dione typically involves multiple steps. One common method starts with isoindoline-1,3-dione as the starting material. The synthetic route includes acid catalysis, amide formation, and bromination reactions . The reaction conditions often involve the use of solvents like toluene and reagents such as bromine and methoxybenzene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

5-Bromo-2-(2-methoxyphenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions, particularly electrophilic substitution due to the presence of the bromine atom.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound is primarily recognized for its potential in medicinal chemistry. It serves as an intermediate in the synthesis of various therapeutic agents, especially those targeting neurological disorders such as epilepsy and cancer. Its structural characteristics allow it to interact with specific molecular targets, modulating neurotransmitter systems and influencing cell proliferation pathways.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, it has shown significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from studies evaluating its efficacy:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 116.26 |

| HeLa (cervical cancer) | 140.60 |

| MDA-MB-231 (breast cancer) | Not specified |

| U-87 (glioblastoma) | Not specified |

The mechanism of action involves the inhibition of key signaling pathways related to cell survival and proliferation, potentially acting as a tyrosine kinase inhibitor and inducing apoptosis in cancer cells through oxidative stress mechanisms.

Biological Studies

Biological Activities

The compound is studied for its broad range of biological activities, including:

- Anticonvulsant Properties : It modulates neurotransmitter systems such as GABAergic and glutamatergic pathways, impacting neuronal excitability.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activities that could be harnessed for therapeutic applications.

Industrial Applications

Synthesis of Complex Molecules

In industrial chemistry, 5-Bromo-2-(2-methoxyphenyl)isoindoline-1,3-dione is utilized as a building block for synthesizing more complex organic compounds. Its unique structure allows for various substitution reactions that can yield diverse derivatives with tailored properties.

Case Studies

Several case studies have been conducted to explore the compound's applications further:

- Cytotoxicity Against Cancer Cells : A study demonstrated that specific modifications to the isoindoline scaffold could selectively inhibit tumorigenic cell growth while sparing non-tumorigenic cells.

- Antimycobacterial Activity : Another investigation assessed its activity against Mycobacterium tuberculosis strains, indicating promising results that warrant further exploration.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-methoxyphenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity . The pathways involved in its action include modulation of enzyme activity and interaction with drug receptors .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of isoindoline-1,3-dione derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Bromine (electron-withdrawing) increases reactivity for nucleophilic substitution, whereas methoxy (electron-donating) improves solubility but may reduce electrophilicity .

- Bioactivity Correlations : The dioxopiperidinyl analogue () shows enhanced anticancer activity due to hydrogen bonding with biological targets, while methylthio derivatives () exhibit higher lipophilicity, favoring membrane penetration .

Physicochemical Properties

Notable Trends:

Biological Activity

5-Bromo-2-(2-methoxyphenyl)isoindoline-1,3-dione is a compound belonging to the isoindoline family, recognized for its diverse biological activities. This article explores the compound's biological activity, including its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and data.

Overview of Isoindoline Derivatives

Isoindoline derivatives are notable in medicinal chemistry due to their varied biological activities. They are often explored as potential therapeutic agents against various diseases, including cancer and inflammatory conditions. The specific compound this compound has shown promise in several studies.

Anticancer Activity

Research indicates that isoindoline derivatives exhibit significant anticancer properties. A recent study evaluated the cytotoxic effects of isoindole-1,3-dione derivatives against adenocarcinoma cell lines (A549) using the MTT assay. The results demonstrated that these compounds effectively inhibited cell viability, with IC50 values indicating their potency:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | 114.25 |

| N-benzyl isoindole derivative 3 | A549 | 116.26 |

| N-benzyl isoindole derivative 4 | A549 | 140.60 |

These findings suggest that the compound's structure significantly influences its biological activity, particularly in targeting cancer cells .

The mechanism by which this compound exerts its anticancer effects may involve modulation of various signaling pathways. It is believed to interact with tyrosine kinase enzymes, which play a crucial role in cell proliferation and survival. The presence of the methoxy group enhances the compound's solubility and bioavailability, further contributing to its efficacy .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been investigated for anti-inflammatory effects. Isoindoline derivatives have shown promise in inhibiting inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The anti-inflammatory activity is often linked to the modulation of cytokine production and inhibition of inflammatory mediators .

Antimicrobial Activity

The antimicrobial properties of isoindoline derivatives have also been documented. Studies have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from isoindoline structures have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli at concentrations around 500 μg/mL .

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

- Cytotoxicity Study : In vitro studies revealed that this compound exhibited substantial cytotoxicity against various cancer cell lines, including HeLa and HT-29 cells.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth in xenograft models of lung cancer (A549-Luc), indicating its potential as an effective therapeutic agent .

- Toxicological Assessments : Toxicological evaluations have confirmed that while exhibiting potent biological activities, the compound maintains a favorable safety profile at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.